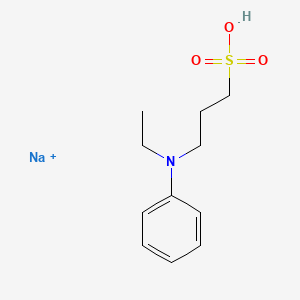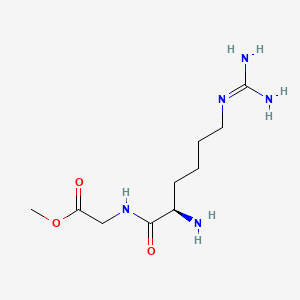
(S)-pentadec-2-yn-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-pentadec-2-yn-4-ol is an organic compound characterized by a long carbon chain with a triple bond at the second position and a hydroxyl group at the fourth position. This compound is chiral, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. The (S) designation indicates the specific stereochemistry of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-pentadec-2-yn-4-ol typically involves the use of alkyne and alcohol functional groups. One common method is the alkylation of a terminal alkyne with an appropriate alkyl halide, followed by the introduction of the hydroxyl group through hydroboration-oxidation reactions. The reaction conditions often require the use of strong bases like sodium amide (NaNH2) and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation of alkynes or the use of biocatalysts to achieve the desired stereochemistry. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-pentadec-2-yn-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alkenes or alkanes.
Substitution: Produces alkyl halides.
Aplicaciones Científicas De Investigación
(S)-pentadec-2-yn-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-pentadec-2-yn-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the alkyne moiety can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-pentadec-2-yn-4-ol: The enantiomer of (S)-pentadec-2-yn-4-ol with different stereochemistry.
Pentadec-2-yn-4-one: A similar compound with a ketone group instead of a hydroxyl group.
Pentadec-2-yn-4-amine: A similar compound with an amine group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivities compared to its enantiomer or other similar compounds. The presence of both an alkyne and a hydroxyl group also provides versatility in chemical transformations and applications.
Propiedades
Fórmula molecular |
C15H28O |
|---|---|
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
(4S)-pentadec-2-yn-4-ol |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-14-15(16)13-4-2/h15-16H,3,5-12,14H2,1-2H3/t15-/m1/s1 |
Clave InChI |
ZWCKQRPRESZLKC-OAHLLOKOSA-N |
SMILES isomérico |
CCCCCCCCCCC[C@@H](C#CC)O |
SMILES canónico |
CCCCCCCCCCCC(C#CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (E)-6-(5-(acetoxymethyl)-7-methoxy-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)-4-methylhex-4-enoate](/img/structure/B11825666.png)


![(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-(acetylthio)acetate](/img/structure/B11825694.png)

![1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride](/img/structure/B11825710.png)




![3-(4-Nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11825726.png)


